molecular formula C12H17FOS B8014660 6-(3-Fluorophenyl)sulfanylhexan-1-ol

6-(3-Fluorophenyl)sulfanylhexan-1-ol

Cat. No.: B8014660
M. Wt: 228.33 g/mol
InChI Key: VQRFFZJBDVDANH-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)sulfanylhexan-1-ol is a fluorinated thioether alcohol characterized by a six-carbon aliphatic chain with a hydroxyl group at the terminal position (C1) and a 3-fluorophenylsulfanyl moiety at the sixth carbon (C6). This compound is of interest in organic synthesis and materials science due to its dual functional groups (thioether and alcohol), which enable diverse chemical modifications.

Properties

IUPAC Name

6-(3-fluorophenyl)sulfanylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-7,10,14H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRFFZJBDVDANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCCCCCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) 3-Sulfanylhexan-1-ol (3SH)

  • Structure : Features a sulfanyl (-SH) group at C3 and a hydroxyl group at C1.
  • Key Differences : Unlike 6-(3-Fluorophenyl)sulfanylhexan-1-ol, 3SH lacks an aromatic ring and fluorine substitution.
  • Applications : 3SH is a critical odorant in wines, contributing tropical fruit aromas. Its oxidative dimerization forms 3,3’-disulfanediyldihexan-1-ol under mild conditions, as observed in Sauternes wines .
  • Reactivity : The C3 sulfanyl group in 3SH is more prone to oxidation than the C6-substituted thioether in the fluorinated analog, which may exhibit enhanced stability due to steric shielding from the hexyl chain and electron-withdrawing fluorine effects.

(b) 3-Methyl-3-sulfanylhexan-1-ol

  • Structure : Contains a methyl branch at C3 adjacent to the sulfanyl group.
  • Key Differences : The branched structure reduces conformational flexibility compared to the linear hexan-1-ol chain in 6-(3-Fluorophenyl)sulfanylhexan-1-ol. This branching may lower boiling points and alter solubility in polar solvents .

(c) 6-Phenylhexa-1,3,5-triyn-1-ol

  • Structure : Aromatic phenyl group at C6 with conjugated triple bonds.
  • Key Differences: The absence of a sulfur atom and fluorine substitution distinguishes this compound. The triple bonds confer rigidity and distinct electronic properties, likely resulting in higher melting points and reduced solubility in non-polar media compared to 6-(3-Fluorophenyl)sulfanylhexan-1-ol .

Functional Analogues

(a) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structure : Combines a chlorophenylsulfanyl group with a trifluoromethylpyrazole core.
  • Key Differences : The pyrazole ring introduces nitrogen heteroatoms, enhancing hydrogen-bonding capacity. The chlorine substituent on the phenyl ring may confer different electronic effects compared to fluorine, influencing reactivity in cross-coupling reactions .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Polar Solvents) Aroma/Functional Role
6-(3-Fluorophenyl)sulfanylhexan-1-ol ~214.3 (estimated) C6: 3-Fluorophenylsulfanyl Moderate (ethanol, DMSO) Synthetic intermediate
3-Sulfanylhexan-1-ol 134.23 C3: -SH High (water, ethanol) Wine odorant (tropical)
3-Methyl-3-sulfanylhexan-1-ol 148.25 C3: -SH, -CH3 Moderate (ethanol) Flavor precursor
6-Phenylhexa-1,3,5-triyn-1-ol 200.24 C6: Phenyl, triple bonds Low (ether, chloroform) Photochemical applications

Table 2: Spectral Data Comparison

Compound EI-MS Fragments (m/z) Diagnostic Peaks
6-(3-Fluorophenyl)sulfanylhexan-1-ol 146 (M+), 131, 113, 103, 85 Fluorophenyl fragment (m/z 113)
3-Sulfanylhexan-1-ol 146 (M+), 131, 113, 103, 85 Sulfhydryl-related ions (m/z 103)
3-Methyl-3-sulfanylhexan-1-ol 148 (M+), 133, 115, 105, 87 Methyl branch (m/z 87)

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